2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole
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Overview
Description
2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, a phenylsulfonyl group, a pyridylmethylamino group, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its utility as a building block for more complex molecules.
Scientific Research Applications
2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biological Studies: Its biological activity is studied in various assays to understand its potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves the sulfonylation of an intermediate compound using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki coupling, using a furan boronic acid derivative.
Addition of the pyridylmethylamino group: This step may involve nucleophilic substitution reactions where a pyridylmethylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of bases like sodium hydride or catalysts like palladium for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups to the furan or pyridylmethylamino moieties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazole: Lacks the pyridylmethylamino group, which may affect its biological activity.
2-(2-Furyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole: Lacks the phenylsulfonyl group, which may influence its reactivity and interactions.
4-(Phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole: Lacks the furan ring, potentially altering its chemical properties.
Uniqueness
2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, phenylsulfonyl group, and pyridylmethylamino group allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-27(24,15-7-2-1-3-8-15)19-18(21-13-14-6-4-10-20-12-14)26-17(22-19)16-9-5-11-25-16/h1-12,21H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHMHIFEJIDEFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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